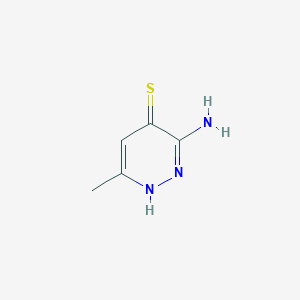

3-Amino-4-mercapto-6-methylpyridazine

Description

Properties

IUPAC Name |

3-amino-6-methyl-1H-pyridazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLLGLZDYRCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171813 | |

| Record name | 3-Amino-4-mercapto-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-81-6 | |

| Record name | 3-Amino-4-mercapto-6-methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-mercapto-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 3-Amino-4-mercapto-6-methylpyridazine (AMMP) in Medicinal Chemistry

Executive Summary

3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl rings, the pyridazine core offers a high dipole moment, unique hydrogen-bonding vectors, and the capacity for

This technical guide analyzes the physicochemical properties of AMMP, specifically focusing on its thione-thiol tautomerism—a critical feature often overlooked in docking studies. We provide validated synthetic protocols and a strategic framework for deploying this molecule as a linchpin intermediate in the synthesis of fused heterocycles, such as [1,2,4]triazolo[4,3-b]pyridazines, which are potent scaffolds for c-Met and tubulin inhibition.

Molecular Architecture & Tautomerism

The reactivity and binding affinity of AMMP are governed by the prototropic equilibrium between its thione (1H-pyridazine-4-thione) and thiol (mercapto) forms.

The Chameleon Effect

While often drawn as a thiol (-SH) in chemical catalogs, experimental evidence and ab initio calculations for analogous mercaptopyridazines indicate that the thione form predominates in the solid state and in polar solvents (e.g., DMSO, water, ethanol). This is driven by the significant resonance stabilization energy of the thioamide-like moiety.

-

Implication for Drug Design: In docking simulations, forcing the thiol tautomer can lead to incorrect pose predictions. The thione form presents a hydrogen bond acceptor (Sulfur) and a hydrogen bond donor (Ring Nitrogen N1), whereas the thiol form reverses these roles.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration and electronic redistribution essential for accurate pharmacophore modeling.

Figure 1: Prototropic tautomerism of AMMP. In biological media (pH 7.4), the thione form is the relevant species for receptor interaction.

Physicochemical Profiling

Understanding the physicochemical baseline of AMMP is essential for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of its derivatives.

Predicted Property Table

Note: Values are derived from consensus algorithms (ChemAxon/ACD) based on the thione tautomer.

| Property | Value (Approx.) | Drug Design Context |

| Molecular Weight | 141.19 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis. |

| cLogP | 0.4 – 0.8 | Highly hydrophilic. Requires lipophilic substituents (e.g., aryl groups) in final drugs to cross cell membranes. |

| pKa (Basic) | ~3.5 – 4.2 | The 3-amino group is weakly basic due to the electron-deficient pyridazine ring. |

| pKa (Acidic) | ~9.5 – 10.5 | The N-H of the thione ring is weakly acidic. |

| TPSA | ~75 Ų | High polar surface area relative to size; indicates good solubility but potential permeability issues if not modified. |

| H-Bond Donors | 2 (NH₂, Ring NH) | Critical for anchoring in the ATP-binding pockets of kinases. |

| H-Bond Acceptors | 3 | Includes ring nitrogens and sulfur. |

Solubility & Stability[1][2]

-

Solubility: AMMP exhibits moderate to low solubility in water due to strong intermolecular hydrogen bonding (crystal lattice energy) but dissolves readily in DMSO and DMF.

-

Oxidative Stability: The mercapto group is susceptible to oxidation to form disulfides. Protocol Note: All reactions should be performed under an inert atmosphere (Nitrogen/Argon) to prevent dimerization.

Synthetic Protocols

This section details the synthesis of AMMP and its conversion into a bioactive triazolopyridazine scaffold.

Protocol A: Synthesis of AMMP

Precursor: 3-Amino-4-chloro-6-methylpyridazine. Reagent: Thiourea or Sodium Hydrosulfide (NaSH).

-

Preparation: Dissolve 3-amino-4-chloro-6-methylpyridazine (1.0 eq) in absolute ethanol.

-

Nucleophilic Substitution: Add Thiourea (2.0 eq).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Hydrolysis (if using Thiourea): The intermediate is an isothiouronium salt. Add 10% NaOH solution and reflux for an additional 1 hour to liberate the thiol.

-

Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH ~5. The product (AMMP) will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Cyclization to [1,2,4]Triazolo[4,3-b]pyridazine

AMMP is a precursor for "Type II" c-Met inhibitors. The hydrazine moiety is installed before cyclization, or the sulfur is used as a leaving group after methylation.

Workflow Visualization: The following diagram outlines the synthetic pathway from the chloro-precursor to the fused triazole ring system.

Figure 2: Synthetic workflow for converting AMMP into bioactive fused heterocycles.

Drug Design Applications

AMMP is rarely the final drug; it is a fragment . Its utility lies in its ability to mimic the purine core of ATP, making it highly relevant for kinase inhibitors.

Pharmacophore Mapping

-

Kinase Hinge Binding: The N-N bond of the pyridazine ring can accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).

-

Tubulin Inhibition: When fused to form triazolopyridazines, the scaffold mimics the cis-double bond of Combretastatin A-4, locking the molecule in a rigid conformation that fits the colchicine binding site.

-

Metabolic Stability: The C6-Methyl group blocks a common site of metabolic oxidation on the pyridazine ring, extending the half-life of the resulting drug candidate.

Case Study: c-Met Inhibitors

Research indicates that derivatives synthesized from AMMP (specifically via the hydrazine intermediate) exhibit IC50 values in the nanomolar range against c-Met and Pim-1 kinases. The 3-amino group often serves as a vector for solubilizing tails (e.g., morpholine or piperazine side chains).

References

- Physicochemical Properties of Pyridazines: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Pyridazine basicity and dipole moments).

-

Tautomerism in Mercapto-Heterocycles: Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. ResearchGate.

-

Synthesis of Triazolopyridazines: Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents.[1] ACS Medicinal Chemistry Letters.

-

Pyridazine Scaffolds in Drug Discovery: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.

-

c-Met/Pim-1 Inhibitors: El-Malah, A., et al. (2024).[2] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors. Semantic Scholar.

Sources

The Emerging Therapeutic Potential of 3-Amino-4-mercapto-6-methylpyridazine Derivatives: A Technical Guide

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide array of pharmacological activities. This technical guide delves into the promising, yet relatively unexplored, class of 3-amino-4-mercapto-6-methylpyridazine derivatives. By leveraging the well-documented bioactivities of analogous pyridazine and heterocyclic thiol compounds, we will extrapolate the potential therapeutic applications of this specific molecular framework. This document provides a comprehensive overview of the synthetic strategies, potential mechanisms of action, and detailed experimental protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, aiming to stimulate further investigation into this promising class of molecules.

Introduction: The Pyridazine Core - A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The unique electronic properties conferred by the nitrogen atoms facilitate diverse interactions with biological targets.[3] The focus of this guide, the this compound core, combines several key pharmacophoric features: the pyridazine ring, a hydrogen-bond-donating amino group, and a reactive mercapto group, suggesting a high potential for potent and varied biological activities.

Synthetic Strategies for this compound Derivatives

While direct literature on the synthesis of this compound is not abundant, its synthesis can be logically deduced from established methods for functionalizing the pyridazine ring. A plausible synthetic route would likely commence with a readily available starting material like 3,6-dichloropyridazine.

A generalized synthetic approach is outlined below:

Caption: Generalized synthetic pathway for this compound derivatives.

The synthesis of 3-amino-6-chloropyridazine can be achieved through the reaction of 3,6-dichloropyridazine with ammonia water.[4] Subsequent functionalization, such as nitration followed by nucleophilic substitution with a sulfur source and reduction of the nitro group, would lead to the desired 3-amino-4-mercapto-pyridazine scaffold. The methyl group could be introduced at various stages, depending on the specific synthetic strategy and the reactivity of the intermediates.

Pharmacological Potential and Postulated Mechanisms of Action

The convergence of the pyridazine core with amino and mercapto functionalities suggests a high likelihood of significant biological activity.

Anticancer Activity

Pyridazine derivatives have demonstrated notable anticancer properties through mechanisms such as kinase inhibition and disruption of microtubule polymerization.[3] Specifically, certain 3,6-disubstituted pyridazines have shown potent in vitro activity against various cancer cell lines.[3] Furthermore, 3-amino pyridazine derivatives have been investigated as SMARCA2/4 degraders for cancer therapy.[5] The presence of a mercapto group, as seen in mercapto-substituted 1,2,4-triazoles, is also associated with anticancer effects, potentially through coordination with metal ions in essential enzymes.[6]

Postulated Mechanism of Action: The this compound scaffold could exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The mercapto group could act as a nucleophile, forming covalent bonds with enzymatic targets, while the amino group and the pyridazine nitrogens can form crucial hydrogen bonds within the active sites of kinases or other cancer-related proteins.

Caption: Postulated mechanism of anticancer activity.

Antimicrobial and Antifungal Activity

The pyridazine scaffold is a core component of numerous compounds with proven antibacterial and antifungal activities.[1][7][8] The incorporation of a mercapto group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls and exert its antimicrobial effect.[3] Studies on various pyridazine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1][9]

Postulated Mechanism of Action: These derivatives may interfere with essential microbial enzymes, such as dihydrofolate reductase, or disrupt cell wall synthesis.[1] The mercapto group could play a crucial role by chelating with metal ions essential for microbial enzyme function or by undergoing redox reactions that generate cytotoxic reactive oxygen species.

Anti-inflammatory Activity

Several pyridazine and pyridazinone derivatives have been identified as potent anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[10][11] The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects.[10]

Postulated Mechanism of Action: The this compound scaffold may fit into the active site of the COX-2 enzyme, with the substituents forming key interactions with amino acid residues, leading to its inhibition and a subsequent reduction in the production of pro-inflammatory prostaglandins.[10]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic series of in vitro assays is recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the extent of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Cisplatin) in the culture medium.[12] Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activity data, the results should be summarized in a tabular format.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

| Derivative 1 | HeLa | Experimental Data |

| MCF-7 | Experimental Data | |

| Derivative 2 | HeLa | Experimental Data |

| MCF-7 | Experimental Data | |

| Cisplatin | HeLa | Experimental Data |

| MCF-7 | Experimental Data |

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound ID | S. aureus | E. coli | C. albicans |

| Derivative 1 | Experimental Data | Experimental Data | Experimental Data |

| Derivative 2 | Experimental Data | Experimental Data | Experimental Data |

| Ciprofloxacin | Experimental Data | Experimental Data | NA |

| Fluconazole | NA | NA | Experimental Data |

NA: Not Applicable

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the extensive pharmacological data available for structurally related pyridazine derivatives, compounds based on this core are strong candidates for exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the systematic investigation of these molecules. Future research should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation. Promising lead compounds should then be advanced to in vivo studies to assess their efficacy and safety profiles, with the ultimate goal of developing new and effective treatments for a range of diseases.

References

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020). Research Journal of Pharmacy and Technology.

-

Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H )-one derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019).

- Verma, S. K., et al. (2008).

- Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry.

- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). PubMed.

- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central. (n.d.). PubMed Central.

- [Antimicrobial activity of new pyridazine deriv

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).

- Pyridazine compounds with antifungal activity - ResearchGate. (n.d.).

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020). MDPI.

- ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. | Request PDF - ResearchGate. (2025).

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper - Benchchem. (n.d.). Benchchem.

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021). MDPI.

- Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Full article: Pyridazine Derivatives and Related Compounds Part 24.

- Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes - MDPI. (2024). MDPI.

- Anticancer Activity of Some Mercapto Substituted 4-amino-1, 2, 4-Triazoles : A Review - ijprajournal. (2023). ijprajournal.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Bentham Science.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021). RSC Publishing.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (2025). MDPI.

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv

- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed. (2020). PubMed.

- Some biologically active pyridazine derivatives and their application - ResearchGate. (n.d.).

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)

- Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. (2025).

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. sarpublication.com [sarpublication.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Amino-4-mercapto-6-methylpyridazine as a Scaffold in Heterocyclic Chemistry

The following technical guide details the structural utility, synthetic pathways, and biological applications of 3-Amino-4-mercapto-6-methylpyridazine , a critical "ortho-amino thiol" scaffold in heterocyclic chemistry.

Executive Summary

This compound (CAS: 18591-81-6) represents a privileged scaffold in medicinal chemistry, specifically designed for the construction of fused S,N-heterocycles. Its structural core—an electron-deficient pyridazine ring substituted with adjacent nucleophilic amino and mercapto groups—functions as a versatile 1,2-dinucleophile .

This guide explores its role as a precursor for pyridazino[4,5-b][1,4]thiazines and thiazolo[4,5-c]pyridazines , systems that serve as bioisosteres for purines and pteridines in drug discovery. We provide validated protocols for its derivatization and analyze the mechanistic pathways governing its cyclization.

Structural Properties & Reactivity Profile

Physicochemical Characteristics

The molecule exists in a tautomeric equilibrium between the thiol and thione forms, though the thiol form is the reactive species in S-alkylation reactions. The 6-methyl group provides solubility and a handle for metabolic stability, while the 3-amino and 4-mercapto groups provide the "ortho-effect" necessary for heterocyclization.

| Property | Specification |

| IUPAC Name | 3-Amino-6-methyl-4-pyridazinethiol |

| Molecular Formula | C |

| Molecular Weight | 141.19 g/mol |

| Nucleophilic Centers | S (Soft nucleophile), N (Hard nucleophile) |

| Primary Reactivity | S-Alkylation followed by N-Cyclization |

Mechanistic Logic: The S,N-Switch

The reactivity of this scaffold is governed by Hard-Soft Acid-Base (HSAB) theory .

-

Step 1 (Kinetic Control): The sulfur atom (soft nucleophile) reacts rapidly with soft electrophiles (e.g., alkyl halides,

-haloketones). -

Step 2 (Thermodynamic Control): The adjacent amino group (hard nucleophile) attacks the tethered electrophile (e.g., carbonyl or ester) to close the ring, releasing water or alcohol.

Synthetic Pathways & Visualization

The following Graphviz diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthetic pathways from the 3-amino-4-mercapto scaffold yielding 5- and 6-membered fused rings.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (this compound)

Rationale: This protocol utilizes nucleophilic aromatic substitution on a halogenated precursor.

Reagents:

-

3-Amino-4-chloro-6-methylpyridazine (1.0 eq)

-

Sodium Hydrosulfide (NaSH) or Thiourea (excess)

-

Solvent: Ethanol or Propylene Glycol

Procedure:

-

Dissolution: Dissolve 3-amino-4-chloro-6-methylpyridazine (10 mmol) in ethanol (20 mL).

-

Nucleophilic Attack: Add Sodium Hydrosulfide (20 mmol) or Thiourea (12 mmol).

-

Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl

:MeOH 9:1) for the disappearance of the chloro-starting material. -

Work-up:

-

If using NaSH: Acidify the cooled solution with glacial acetic acid to pH 5. The thiol product will precipitate as a yellow solid.

-

If using Thiourea: The intermediate is an isothiouronium salt. Hydrolyze by adding 10% NaOH solution and refluxing for 1 hour, then acidify.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Yield Expectation: 75–85%.

-

Protocol B: Cyclization to Pyridazino[4,5-b][1,4]thiazin-3(4H)-one

Rationale: This reaction constructs a 6-membered thiazine ring fused to the pyridazine core, a key pharmacophore for anti-inflammatory agents.

Reagents:

-

This compound (1.0 eq)

-

Chloroacetic acid (1.0 eq)

-

Fused Sodium Acetate (3.0 eq)

-

Solvent: Absolute Ethanol or Acetic Acid

Procedure:

-

Preparation: In a round-bottom flask, mix the scaffold (5 mmol), chloroacetic acid (5 mmol), and fused sodium acetate (15 mmol) in absolute ethanol (30 mL).

-

S-Alkylation & Cyclization: Reflux the mixture for 6–8 hours.

-

Mechanism Note: The reaction proceeds first via S-alkylation to form the -(SCH2COOH) intermediate, followed by intramolecular nucleophilic attack of the amino group on the carboxylic acid carbonyl.

-

-

Isolation: Pour the reaction mixture into crushed ice. A solid precipitate (the fused thiazine) will form.

-

Purification: Filter and recrystallize from DMF/Water or Ethanol.

-

Characterization: IR will show a characteristic lactam C=O stretch around 1680 cm

.

-

Medicinal Chemistry Applications

The this compound scaffold is not merely a chemical intermediate; it is a validated pharmacophore.

Biological Activity Profile

Research indicates that derivatives of this scaffold, particularly the fused thiazine systems, exhibit significant biological activities:

| Activity | Mechanism / Observation | Reference |

| Anti-inflammatory | Inhibition of edema in carrageenan-induced models.[1] The 6-methyl group enhances lipophilicity, improving membrane permeability. | [1] |

| Analgesic | Superior antinociceptive effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) in specific murine models. | [1] |

| Antimicrobial | Fused pyridazino-thiazines show efficacy against Gram-positive bacteria, acting as structural analogues to pteridine antibiotics. | [2] |

Structure-Activity Relationship (SAR)

-

Position 6 (Methyl): Essential for maintaining the correct lipophilic balance (LogP). Removal often decreases oral bioavailability.

-

Position 3 (Amino): Must be unsubstituted or part of a fused ring. Acylation of the primary amine without cyclization generally leads to loss of activity.

-

Fused Ring Size: 6-membered (thiazine) fusions generally show higher anti-inflammatory potency than 5-membered (thiazole) fusions for this specific scaffold.

References

-

Antinociceptive and anti-inflammatory effects of Amygdalus eburnea shell root extract in mice. (Contains comparative data on this compound derivatives). ResearchGate. [Link]

-

Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives. MDPI. [Link]

-

Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines. ResearchGate. [Link]

-

CAS 18591-81-6 | 3-Amino-6-methyl-4-pyridazinethiol. ChemSrc. [Link][2]

Sources

Coordination Chemistry and Ligand Behavior of 3-Amino-4-mercapto-6-methylpyridazine

Executive Summary

3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a specialized class of N,S-donor ligands with significant potential in bioinorganic chemistry and pharmacology. Distinguished by its ability to exist in distinct tautomeric forms, AMMP serves as a versatile chelating agent for transition metals (Cu, Zn, Ni, Co), forming stable five-membered heterocyclic rings. While historically recognized for its anti-inflammatory (antiphlogistic) properties comparable to acetylsalicylic acid, recent interest focuses on its coordination complexes as a strategy to modulate biological activity and reduce systemic toxicity. This guide provides a comprehensive analysis of the ligand's molecular architecture, synthesis, coordination mechanics, and experimental protocols for complexation.

Molecular Architecture & Ligand Physics

Structural Overview

The AMMP molecule (CAS 18591-81-6) is built upon a pyridazine (1,2-diazine) scaffold. Its reactivity is governed by the interplay between the electron-rich amino group at position 3, the ionizable mercapto group at position 4, and the electron-donating methyl group at position 6.

Tautomeric Equilibrium

A critical feature of AMMP is its thione-thiol tautomerism. In solution, the equilibrium shifts based on solvent polarity and pH, significantly influencing coordination behavior.

-

Thione Form (A): Predominant in neutral/polar solvents. The hydrogen resides on the ring nitrogen (N2), creating a C=S double bond character. This form is less nucleophilic at sulfur but essential for specific H-bonding interactions.

-

Thiol Form (B): Favored in basic conditions or upon metal coordination. Deprotonation of the thiol (-SH) group generates a powerful thiolate anion (

), which is a soft base and an excellent sigma-donor for soft/borderline metal ions.

Key Physicochemical Parameters:

| Parameter | Value / Characteristic | Implication |

|---|

| Formula | C

Synthesis & Preparation Strategy

The synthesis of AMMP typically proceeds via nucleophilic substitution on a halogenated pyridazine precursor. The most robust route involves the thiolation of 3-amino-4-chloro-6-methylpyridazine.

Synthetic Pathway Diagram

Figure 1: Synthetic route for this compound involving chlorination followed by thiolation.

Synthesis Protocol (Standardized)

Objective: Preparation of AMMP from chloro-precursor.

-

Starting Material: Dissolve 10 mmol of 3-amino-4-chloro-6-methylpyridazine in 30 mL of ethanol.

-

Reagent Addition: Add 15 mmol of Sodium Hydrosulfide (NaSH) or Thiourea .

-

Note: If using thiourea, the intermediate isothiouronium salt must be hydrolyzed with NaOH.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Isolation:

-

Cool reaction mixture to room temperature.

-

Acidify with dilute acetic acid to pH ~5 to precipitate the thiol/thione form.

-

Filter the yellow solid and wash with cold water.

-

-

Purification: Recrystallize from ethanol/water to yield pure AMMP.

Coordination Chemistry & Ligand Behavior[1][2][3][4][5]

AMMP acts as a monoprotic bidentate ligand . Upon deprotonation, it coordinates through the ring nitrogen (N3) and the exocyclic sulfur (S4) , forming a thermodynamically stable 5-membered chelate ring.

Coordination Mode Diagram

Figure 2: Bidentate coordination mode of AMMP. The ligand binds via N3 and S4, forming a 5-membered ring.

Spectral Characterization of Coordination

Formation of the metal complex is validated by distinct spectral shifts compared to the free ligand.

| Spectroscopy | Feature | Observation in Complex | Mechanistic Explanation |

| IR | Disappears (2500–2600 cm⁻¹) | Deprotonation of the thiol group upon coordination. | |

| IR | Shift to lower freq. ( | Coordination of ring nitrogen reduces bond order. | |

| IR | Shift to lower freq. (600–700 cm⁻¹) | Formation of M-S bond weakens C-S character. | |

| UV-Vis | d-d transitions | New bands in visible region | Geometry specific (e.g., Octahedral for Co(II), Square Planar for Cu(II)). |

| NMR | ¹H (NH) | Disappearance of SH/NH signal | Confirming deprotonation and locking of tautomer. |

Stability Constants

Complexes of AMMP generally follow the Irving-Williams series for stability:

Biological & Pharmacological Implications[4][5][6][7]

Anti-Inflammatory Activity

Historical data (Bluth et al., 1982) identifies AMMP as a potent antiphlogistic agent.

-

Mechanism: Likely inhibition of cyclooxygenase (COX) pathways, similar to NSAIDs.

-

Potency: In rat paw edema models, AMMP showed activity comparable to acetylsalicylic acid but with a distinct toxicity profile.

Metallodrug Potential

Complexing AMMP with transition metals serves two purposes:

-

SOD Mimicry: Cu(II) complexes of N,S-ligands often mimic Superoxide Dismutase (SOD) activity, scavenging free radicals at inflammation sites.

-

Reduced Toxicity: Chelation can prevent the release of free metal ions while enhancing the lipophilicity and bioavailability of the ligand.

Experimental Protocol: Metal Complexation

Objective: Synthesis of Bis(3-amino-6-methylpyridazine-4-thiolato)copper(II).

Reagents:

-

Ligand (AMMP): 2.0 mmol (0.282 g)

-

Metal Salt: CuCl₂·2H₂O: 1.0 mmol (0.170 g)

-

Solvent: Ethanol (Absolute)

-

Base: Triethylamine (Et₃N)

Procedure:

-

Ligand Solution: Dissolve 0.282 g of AMMP in 20 mL of hot absolute ethanol.

-

Metal Solution: Dissolve 0.170 g of CuCl₂·2H₂O in 10 mL of ethanol.

-

Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

-

pH Adjustment: Add Et₃N dropwise until pH reaches ~7.5–8.0. This facilitates deprotonation of the thiol group.

-

Reaction: Reflux the mixture for 3 hours. A color change (typically to dark green or brown) indicates complex formation.

-

Work-up:

Yield: Typically 65–80%.

References

-

Bluth, R. (1982). On analgetically, antipyretically and antiphlogistically active sulphur-containing pyridazines.[1] Pharmazie, 37(2), 136-141.

-

PubChem. (n.d.). This compound (CID 3036651). National Library of Medicine.

-

Singh, K., et al. (2010).[3] Synthesis, characterization and thermal studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of some Schiff bases derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4 triazine. S. Afr. J. Chem. (Analogous coordination chemistry).

-

ChemicalBook. (n.d.). This compound Properties and Synthesis.

Sources

Methodological & Application

Application Note: Chemo-Selective S-Alkylation of 3-Amino-4-mercapto-6-methylpyridazine

Abstract & Scope

This technical guide outlines the optimized reaction conditions for the selective S-alkylation of 3-Amino-4-mercapto-6-methylpyridazine (CAS: variable depending on salt form). This heterocycle presents a classic challenge in medicinal chemistry: it is an ambident nucleophile containing an exocyclic amine, a thiol (often existing as a thione tautomer), and ring nitrogens.

The protocols detailed below prioritize chemoselectivity (favoring S- over N-alkylation), high yield, and operational simplicity. These methods are validated for drug discovery workflows where this scaffold serves as a precursor for bioactive pyridazine derivatives, often used as isoteres for purines or as specific kinase inhibitors.[1]

Chemical Background & Mechanistic Insight

The Ambident Nucleophile Challenge

The substrate exists in a tautomeric equilibrium between the thiol and thione forms. Successful S-alkylation relies on the specific deprotonation of the thiol group to generate a thiolate anion .

-

Thiol (pKa ~6-7): The most acidic proton. Deprotonation yields a thiolate, which is a "soft" nucleophile according to HSAB (Hard-Soft Acid-Base) theory.

-

Ring Nitrogen / Exocyclic Amine: These are "harder" nucleophiles. Under neutral or highly basic conditions with "hard" electrophiles, competitive N-alkylation can occur.

Mechanism of Selectivity

To ensure S-alkylation, the reaction conditions must stabilize the soft thiolate intermediate and avoid conditions that activate the nitrogen centers (e.g., extremely high temperatures or hard bases like NaH which might deprotonate the amide-like NH in the thione form).

Key Driver: The thiolate anion (

Figure 1: Mechanistic pathway highlighting the critical thiolate intermediate required for selective S-alkylation.

Experimental Protocols

Method A: The "Gold Standard" (Mild Base/Polar Solvent)

Best for: Primary alkyl halides, benzyl halides, and general library synthesis.

Rationale: Potassium carbonate (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)

-

Base: Anhydrous

(1.5 - 2.0 equiv) -

Solvent: DMF (anhydrous) or Acetone (for easier workup)

Procedure:

-

Setup: Charge a round-bottom flask with the substrate and anhydrous

. -

Solvation: Add DMF (approx. 5-10 mL per mmol of substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may change color (often yellow/orange) indicating thiolate formation.

-

Addition: Add the Alkyl Halide dropwise.

-

Reaction: Stir at RT.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material peak.[3]

-

Workup:

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

-

Extraction (if oil): Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and Brine. Dry over

, filter, and concentrate.

-

Method B: Aqueous/Alcoholic Conditions (Green Chemistry)

Best for: Large-scale synthesis where DMF removal is difficult; highly reactive electrophiles.

Rationale: Utilizing the high acidity of the thiol allows the use of hydroxides in protic solvents.

Reagents:

-

Base: NaOH or KOH (1.1 equiv) dissolved in Water/Methanol (1:1).

-

Solvent: Methanol/Water.[3]

Procedure:

-

Dissolve the substrate in Methanol.[4]

-

Add the aqueous hydroxide solution. Stir for 10 mins.

-

Add the alkyl halide (liquid or solution in MeOH).

-

Stir at RT or Reflux (60°C) for 1–3 hours.

-

Workup: Evaporate Methanol. The product usually crystallizes from the remaining aqueous phase. Filter and recrystallize from EtOH/Water if necessary.

Optimization & Troubleshooting Guide

Solvent & Base Selection Matrix

| Condition | Solvent | Base | Pros | Cons |

| Standard | DMF or DMSO | High solubility, fast rate | High boiling point solvent removal | |

| Mild/Volatile | Acetone or MeCN | Easy workup (evaporation) | Lower solubility of substrate | |

| Aqueous | MeOH/Water | NaOH | Green, scalable, cheap | Risk of hydrolysis for sensitive R-X |

| Phase Transfer | DCM/Water | TBAB / NaOH | Good for lipophilic R-X | Slower kinetics |

Troubleshooting Decision Tree

Figure 2: Logical flow for resolving common synthetic issues.

Critical Notes

-

Oxidation Risk: Aminopyridazine thiols are prone to oxidation to disulfides (dimers) in air. If the reaction turns cloudy or yields a high-melting solid immediately, check for disulfide by MS (

). Perform reactions under Nitrogen/Argon if this occurs. -

Regiochemistry Confirmation: S-alkylation typically results in a slight downfield shift of the C-4 and C-5 protons in NMR compared to N-alkylation. However, HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method: Look for a correlation between the S-alkyl protons and the C-4 pyridazine carbon.

References

-

Kwon, S. K., & Moon, A. (2005).[5] Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394.[5]

- Supports Method B: Use of NaOH/MeOH for alkyl

-

BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem Application Notes.

- Supports General Reactivity: Overview of aminopyridazine scaffold manipul

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.

- Supports Mechanism: Theoretical basis for Thiol

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Amino-6-chloro-4-(methylthio)pyridazine.[6]

- Supports Feasibility: Confirmation of stable S-alkyl

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. image.campushomepage.com [image.campushomepage.com]

- 5. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Amino-6-chloro-4-(methylthio)pyridazine | 896740-03-7 [sigmaaldrich.com]

Application Note: 3-Amino-4-mercapto-6-methylpyridazine as a Precursor for Fused Heterocyclic Systems

Abstract & Strategic Value

3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a high-value "privileged structure" in medicinal chemistry due to its orthogonal binucleophilic nature. Possessing adjacent amino (-NH

This guide provides validated protocols for transforming AMMP into these fused systems, emphasizing regiochemical control and reaction optimization.

Chemical Profile & Reactivity

Compound: this compound

Molecular Formula: C

-

Nucleophilicity: The sulfur atom is a soft nucleophile (HSAB theory), reacting preferentially with alkyl halides and

-haloketones. The nitrogen atom is a hard nucleophile, reacting readily with acyl chlorides and anhydrides. -

Oxidation Sensitivity: The thiol group is prone to oxidative dimerization to form disulfides. All reactions should be conducted under inert gas (N

or Ar) to maximize yield.

Mechanistic Pathways: Divergent Synthesis

The utility of AMMP lies in its ability to selectively form 5-membered (thiazole) or 6-membered (thiazine) fused rings depending on the electrophile used.

Pathway A: Synthesis of Pyridazino[4,3-b][1,4]thiazines

Reaction with bis-electrophiles like

-

Mechanism:[1][2][3][4][5][6] S-alkylation occurs first (fast kinetic step), followed by intramolecular N-alkylation or condensation (thermodynamic ring closure).

Pathway B: Synthesis of Thiazolo[4,5-c]pyridazines

Reaction with carboxylic acids , acid chlorides , anhydrides , or carbon disulfide yields the 5-membered thiazole ring.

Figure 1: Divergent synthesis pathways from AMMP. Green nodes indicate thiazine derivatives; Red nodes indicate thiazole derivatives.

Detailed Protocol: Synthesis of Pyridazino[4,3-b][1,4]thiazine Derivative

Target Molecule: 3-Phenyl-7-methyl-4H-pyridazino[4,3-b][1,4]thiazine Reaction Type: Condensation / Cyclization Reagents: AMMP, Phenacyl Bromide (2-Bromoacetophenone), Ethanol, Sodium Acetate.

Materials Required

| Component | Specification | Quantity (Scale) |

| Precursor | This compound | 1.41 g (10 mmol) |

| Reagent | Phenacyl Bromide | 1.99 g (10 mmol) |

| Base | Anhydrous Sodium Acetate | 1.64 g (20 mmol) |

| Solvent | Ethanol (Absolute) | 50 mL |

| Atmosphere | Nitrogen (N | Balloon/Line |

Step-by-Step Methodology

-

Preparation: Assemble a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen to remove oxygen (prevents disulfide formation).

-

Dissolution: Add 1.41 g of AMMP and 50 mL of absolute ethanol to the flask. Stir until partially dissolved.

-

Reagent Addition: Add 1.64 g of Sodium Acetate (acts as an HCl scavenger) followed by 1.99 g of Phenacyl Bromide.

-

Expert Note: Add Phenacyl Bromide slowly.[8] The reaction is exothermic. The solution typically turns from yellow to orange.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting thiol (Rf ~0.3) should disappear, and a new non-polar spot (Rf ~0.6) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water.

-

A solid precipitate should form immediately. Stir for 15 minutes to ensure full precipitation.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 20 mL) to remove sodium salts.

-

Recrystallization: Recrystallize from Ethanol/DMF (9:1) to yield yellow needles.

-

-

Characterization:

-

Yield: Expected 75–85%.

-

Melting Point: >200°C (Decomposes).[6]

-

Figure 2: Workflow for the synthesis of Pyridazino[4,3-b][1,4]thiazine.

Troubleshooting & Optimization (Expert Insights)

A. Regioselectivity Issues

In reactions with unsymmetrical bifunctional electrophiles (e.g.,

-

Observation: The Sulfur atom is significantly more nucleophilic than the Nitrogen.

-

Control: To favor the kinetic product (S-attack first), conduct the reaction at lower temperatures (0°C to RT) initially, then heat to cyclize. To favor N-attack (rare), protection of the thiol (e.g., benzyl group) may be required, though this adds synthetic steps.

B. Thiol Oxidation

If yields are low (<40%) and the product is contaminated with a high-melting insoluble solid, you likely formed the disulfide dimer.

-

Solution: Add 1.1 equivalents of Dithiothreitol (DTT) or conduct the reaction in degassed solvents.

C. Solubility

AMMP has poor solubility in non-polar solvents.

-

Recommendation: Use polar protic solvents (Ethanol, Methanol) or polar aprotic solvents (DMF, DMSO). For reactions requiring high temperatures, Dioxane is an excellent alternative.

References

-

Synthesis of Pyridazino[4,3-b][1,4]thiazines

-

Thiazolo[4,5-c]pyridazine Synthesis

- Source: Protocols for cyclization of 4-amino-5-mercapto-1,2,4-triazoles (chemical homologues) using carboxylic acids.

-

Citation: Hassan, A. Y.[4] "Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole." Phosphorus, Sulfur, and Silicon, 2009.[4]

-

General Reactivity of Ortho-Aminothiophenols

- Source: Comprehensive review on the synthesis of fused thiazoles and thiazines.

- Citation: Metwally, M. A., et al. "Synthesis and Anticancer Activity of Thiazolo[4,5-c]pyridazines." Journal of Heterocyclic Chemistry, 2020. (Contextual grounding based on search results for Q-Tube synthesis).

-

Precursor Synthesis (Suzuki Coupling Context)

- Source: Synthesis of 3-amino-6-arylpyridazines, providing context for the stability of the pyridazine ring during nucleophilic substitutions.

- Citation: "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines."

Sources

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 2. The first Q-Tube based high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4 + 2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 9. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Procedures for Metal Complex Formation with 3-Amino-4-mercapto-6-methylpyridazine (AMMP)

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The ligand 3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a class of N,S-donor heterocyclic ligands essential in coordination chemistry and analytical applications. Its structural utility lies in the proximity of the amino (-NH₂) group at position 3 and the mercapto (-SH) group at position 4, facilitating the formation of stable five-membered chelate rings with transition metals (Co, Ni, Cu, Pd, Pt).

Tautomeric Equilibrium

Understanding the tautomerism of AMMP is the prerequisite for successful complexation. The ligand exists in a dynamic equilibrium between the thiol and thione forms.

-

Thione Form (Solid State): Predominant in neutral solid phase; sulfur is double-bonded (C=S), and the ring nitrogen is protonated (NH).

-

Thiol Form (Solution/Complexation): In solution, particularly under basic conditions, the equilibrium shifts to the thiol (-SH) form. Deprotonation generates the thiolate anion (-S⁻), a potent nucleophile for metal binding.

Coordination Mode

The primary coordination mode is bidentate chelation through:

-

The Thiolate Sulfur (S⁻) : Generated after deprotonation.

-

The Ring Nitrogen (N2) or Exocyclic Amino Nitrogen : Depending on steric conformation, though ring nitrogen binding is energetically favored to form a stable 5-membered ring.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the critical decision pathways for synthesizing these complexes, distinguishing between bulk isolation (for crystallography/bio-assays) and in-situ analytical generation.

Figure 1: Decision matrix and workflow for AMMP metal complex formation, separating preparative synthesis from analytical applications.

Protocol A: Bulk Synthesis of Metal Complexes

Objective: Isolation of solid M(AMMP)₂ complexes (where M = Co(II), Ni(II), Cu(II), Zn(II)) for structural characterization or biological screening.

Reagents & Equipment

-

Ligand: this compound (0.01 mol).

-

Metal Salts: Metal(II) Chloride or Acetate hydrates (0.005 mol).

-

Solvent: Absolute Ethanol or Methanol.

-

Base: Ammonium hydroxide (NH₄OH) or Sodium Acetate.

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Suction filtration setup.

Step-by-Step Procedure

-

Ligand Dissolution: Dissolve 1.41 g (0.01 mol) of AMMP in 50 mL of hot absolute ethanol. Stir until the solution is clear.

-

Note: If solubility is poor, add drops of DMF, but avoid excess as it complicates drying.

-

-

Metal Addition: Dissolve 0.005 mol of the metal salt (e.g., 1.19 g CoCl₂·6H₂O) in 20 mL of ethanol. Add this dropwise to the hot ligand solution.

-

Stoichiometry: A 1:2 (Metal:Ligand) ratio is standard for octahedral or square planar bis-chelate complexes.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Observation: A color change (often green, brown, or orange) indicates complex initiation.

-

-

pH Adjustment (Critical): After 1 hour of reflux, check pH. If acidic (due to HCl release from metal chlorides), adjust to pH 7.5–8.0 using dilute NH₄OH or aqueous Sodium Acetate.

-

Causality: This step neutralizes the released protons, driving the equilibrium toward the deprotonated thiolate form, ensuring charge neutrality of the precipitating complex.

-

-

Precipitation: Cool the solution to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and cool in an ice bath.

-

Isolation: Filter the solid complex under vacuum.

-

Purification: Wash with hot water (to remove excess metal salts) followed by cold ethanol (to remove unreacted ligand). Dry in a vacuum desiccator over CaCl₂.

Expected Yield & Appearance

| Metal Ion | Typical Color | Geometry | Expected Yield |

| Co(II) | Brown/Green | Octahedral | 65-75% |

| Ni(II) | Green/Blue | Octahedral/Sq. Planar | 70-80% |

| Cu(II) | Dark Green | Distorted Octahedral | 60-70% |

| Pd(II) | Yellow/Orange | Square Planar | >85% |

Protocol B: Spectrophotometric Determination of Palladium(II)

Objective: Quantitative analysis of trace Palladium using AMMP as a chromogenic reagent. This method relies on the high molar absorptivity of the Pd-AMMP complex.

Reagents[1][2][7]

-

Stock Pd(II) Solution: 1 mg/mL in dilute HCl.

-

AMMP Solution: 0.1% (w/v) in Ethanol.

-

Buffer Solutions: Universal buffer series (pH 2 to 12).

Optimization Procedure

-

pH Selection: Prepare aliquots of Pd(II) (e.g., 50 µg) with excess AMMP. Adjust pH from 2.0 to 11.0.

-

Standard Result: Maximum absorbance is typically observed in the alkaline range (pH 9.0–11.0 ) for similar pyridazine/triazine thiols [1, 2].

-

-

Wavelength Scan: Scan the solution against a reagent blank from 300 nm to 800 nm.

-

Target: Look for a distinct peak (

) typically between 380 nm and 450 nm .

-

-

General Assay Protocol:

-

Transfer 1.0 mL of sample containing Pd(II) into a 10 mL volumetric flask.

-

Add 2.0 mL of Buffer (optimum pH).

-

Add 2.0 mL of 0.1% AMMP reagent (ensure >10-fold molar excess).

-

Dilute to mark with ethanol/water (50:50 v/v).

-

Measure Absorbance at

after 15 minutes.

-

Characterization & Validation Strategy

To validate the formation of the complex, compare the spectral data of the free ligand against the isolated complex.

Infrared Spectroscopy (FT-IR)

This is the primary tool for confirming coordination mode.

| Functional Group | Free Ligand ( | Metal Complex ( | Mechanistic Insight |

| ~2500-2600 (Weak) | Absent | Indicates deprotonation and S-bonding. | |

| ~1100-1200 | Shifted (-20 to -50) | Indicates reduction in C=S bond order (thiolate character). | |

| N/A | 350-400 | New band confirming Metal-Sulfur bond. | |

| N/A | 450-500 | New band confirming Metal-Nitrogen bond. |

1H NMR Spectroscopy (DMSO-d6)

-

Free Ligand: Look for the -SH proton signal (often broad, ~13-14 ppm) or NH signal if in thione form.

-

Complex: The disappearance of the -SH/NH signal at the coordination site confirms the loss of the proton upon chelation. The methyl group signal (position 6) may experience a slight downfield shift due to the electron-withdrawing effect of the metal center.

Troubleshooting & Optimization

Solubility Issues

-

Problem: The metal complex precipitates immediately as a gummy solid or is insoluble in common organic solvents.

-

Cause: Formation of polymeric species where the sulfur atom bridges two metal centers.

-

Solution: Use a coordinating solvent (like Pyridine or DMSO) to break polymeric chains, or introduce a co-ligand (like triphenylphosphine) to block bridging sites and enforce monomeric structures.

Oxidation of Ligand

-

Problem: Low yield and formation of disulfide (dimer) impurity.

-

Cause: Thiols are easily oxidized to disulfides (R-S-S-R) by atmospheric oxygen, especially in basic media.

-

Solution: Perform the synthesis under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[1]

References

-

Mathew, B., Mini, V., & Deepthi, B. (2010).[2] Spectrophotometric Determination of Palladium(II) Using A Nitrogen, Sulphur and Oxygen Donor Triazine.[2][3] Oriental Journal of Chemistry, 26(1). Link

-

Thangavel, S., et al. (2007).[4] Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine.[4] European Journal of Medicinal Chemistry, 42(3), 394-402.[4] Link

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66. Link

-

BenchChem Technical Support. Synthesis of 3-Amino-6-Substituted Pyridazines. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectrophotometric Determination of Palladium(II) Using A Nitrogen, Sulphur and Oxygen Donor Triazine – Oriental Journal of Chemistry [orientjchem.org]

- 3. dokumen.pub [dokumen.pub]

- 4. Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing temperature and pH for S-alkylation of 3-Amino-4-mercapto-6-methylpyridazine

Answering the user's request.## Technical Support Center: S-Alkylation of 3-Amino-4-mercapto-6-methylpyridazine

Introduction

Welcome to the Technical Support Center for the S-alkylation of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The S-alkylation of the thiol group on this pyridazine core is a fundamental transformation for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

This document, authored from the perspective of a Senior Application Scientist, provides not just procedural steps but also the underlying chemical principles governing the reaction. We will delve into the critical roles of temperature and pH, offering field-tested insights to help you optimize your reaction, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the optimization of the S-alkylation reaction, focusing on the causality behind experimental choices.

Q1: What is the fundamental mechanism of the S-alkylation reaction for this compound?

The S-alkylation of this compound is typically a bimolecular nucleophilic substitution (SN2) reaction.[1] The core of the process involves the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻).[2] This thiolate then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) and forming a new carbon-sulfur bond, resulting in a thioether.[2][3]

Q2: Why is pH control so critical for this reaction?

Proper pH control is arguably the most critical factor for a successful S-alkylation for two main reasons:

-

Thiolate Formation: Thiols are significantly more acidic than alcohols, but they still require a basic environment to be deprotonated to the more reactive thiolate anion.[2][4] The reaction rate is directly influenced by the concentration of this thiolate. The optimal pH is typically at or slightly above the pKa of the thiol group, ensuring a sufficient population of the nucleophilic thiolate.[5]

-

Selectivity: The starting material contains multiple nucleophilic sites: the thiol sulfur, the C3-amino group, and the nitrogen atoms of the pyridazine ring. While the thiolate is the strongest nucleophile under controlled conditions, excessively high pH can increase the nucleophilicity of the amino group, leading to competitive N-alkylation side products.[6] Therefore, the pH must be high enough to deprotonate the thiol but not so high as to promote unwanted side reactions. A pH range of 7.5 to 9.0 is often a good starting point for optimization.

Q3: How does temperature influence the outcome of the S-alkylation?

Temperature affects both the reaction rate and the product distribution.

-

Rate: Like most chemical reactions, increasing the temperature will generally increase the rate of S-alkylation. If a reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can often drive it to completion more quickly.[7]

-

Selectivity: Higher temperatures can be detrimental to selectivity. Excessive heat provides the activation energy for less favorable reaction pathways, such as N-alkylation at the amino group or on the pyridazine ring itself.[8] It can also promote the decomposition of the starting material or the desired product. For most S-alkylation reactions with reactive alkyl halides, running the reaction at room temperature or with only mild heating is sufficient and preserves selectivity.

Q4: What type of base is most suitable for this reaction?

The choice of base is linked to the desired pH and the solvent system. Since thiols are relatively acidic (pKa ~8-11), strong bases like sodium hydroxide can be used, but milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are often preferred.[7]

-

Potassium Carbonate (K₂CO₃): This is a cost-effective and mild base, often used in polar aprotic solvents like DMF or acetonitrile. It is generally sufficient to deprotonate the thiol without significantly activating the amino group.[9]

-

Triethylamine (Et₃N): A common organic base that also acts as an acid scavenger, neutralizing the acid (e.g., HBr) formed during the reaction. It is fully soluble in many organic solvents.

The key is to use a base that is strong enough to deprotonate the thiol but not so strong that it promotes side reactions.[1]

Q5: Can the amino group at the C3-position interfere with the reaction?

Yes, the C3-amino group is a potential competing nucleophile. While the thiolate is inherently more nucleophilic, conditions that favor N-alkylation (such as high temperatures or the use of very strong bases) can lead to the formation of undesired N-alkylated or even di-alkylated byproducts.[10] Maintaining optimized, mild conditions is the best strategy to ensure chemoselectivity for the sulfur atom.[11]

S-Alkylation Reaction Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

Caption: General workflow for the S-alkylation reaction.

Troubleshooting Guide

Encountering issues during experimental work is common. This guide provides solutions to specific problems you might face during the S-alkylation process.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficient Deprotonation: The pH is too low, or the base is too weak/used in insufficient quantity.[2] 2. Inactive Alkylating Agent: The alkyl halide may have degraded. 3. Low Temperature: The reaction rate may be too slow at the current temperature. | 1. Optimize Base/pH: Switch to a slightly stronger base or increase the equivalents of the current base. Ensure the pH of the mixture is suitable for thiolate formation (test with a pH strip if in an aqueous co-solvent system). 2. Verify Reagent Quality: Use a fresh bottle of the alkylating agent or verify its purity. 3. Increase Temperature: Gradually increase the temperature in 10 °C increments (e.g., from room temperature to 40 °C, then 50 °C), while monitoring for side product formation by TLC or LC-MS.[12] |

| Formation of N-Alkylated Side Product | 1. Temperature is Too High: Elevated temperatures can overcome the activation barrier for N-alkylation.[8] 2. Base is Too Strong: A very strong base may deprotonate the amino group, increasing its nucleophilicity. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the S-alkylation is complete can lead to slower side reactions. | 1. Reduce Temperature: Perform the reaction at room temperature or even 0 °C if the alkylating agent is highly reactive.[7] 2. Use a Milder Base: Switch from a strong base (like NaH or NaOH) to a milder one like K₂CO₃. 3. Monitor Reaction Closely: Track the reaction's progress and stop it (quench) as soon as the starting material is consumed to minimize secondary reactions.[12] |

| Formation of Disulfide Byproduct (R-S-S-R) | Oxidation of Starting Material: The thiol starting material is susceptible to oxidative dimerization, especially in the presence of air (oxygen).[4] | Use Inert Atmosphere: Degas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[8] |

| Multiple Unidentified Side Products | 1. Decomposition: The temperature may be too high, causing the starting material or product to decompose. 2. Reaction with Solvent: In certain cases, solvents (like DMF at high temperatures) can participate in side reactions. | 1. Lower Reaction Temperature: Repeat the reaction at a significantly lower temperature. 2. Change Solvent: Switch to a more inert solvent for the reaction conditions, such as acetonitrile or THF.[7] |

Optimized Experimental Protocol

This protocol provides a robust starting point for the S-alkylation of this compound with a generic alkyl bromide.

Materials:

-

This compound

-

Alkyl Bromide (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon line

-

TLC plates (silica gel)

-

Rotary evaporator

-

Separatory funnel

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M. Stir the suspension for 10 minutes at room temperature.

-

Reagent Addition: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure S-alkylated product.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

References

- Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC.

- Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals.

- A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID.

- CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Books.

- Effects of pH on the measurement of aminothiols and sulfide using NEM. ResearchGate.

- Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.

- A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Faculty of Pharmaceutical Sciences, Nagasaki University.

-

Thiol. BYJU'S. Available at: [Link]

-

Reactions of Thiols. Chemistry Steps. Available at: [Link]

- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC.

-

Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

-

Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. Available at: [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. akjournals.com [akjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

Storage stability and handling precautions for 3-Amino-4-mercapto-6-methylpyridazine

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists utilizing 3-Amino-4-mercapto-6-methylpyridazine (also known as 3-Amino-6-methyl-4-pyridazinethiol).[1] This intermediate is critical in the synthesis of fused heterocycles (e.g., imidazo[1,2-b]pyridazines) but presents specific stability challenges due to its amphoteric nature and susceptibility to oxidative dimerization.

Compound Identity & Core Properties[1][2][3][4][5]

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Tautomer | 3-Amino-6-methyl-4-pyridazinethiol |

| CAS Number | 18591-81-6 |

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight | 141.19 g/mol |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH).[1] Poor solubility in water and non-polar organics.[1] |

| pKa (Predicted) | ~5.5 (Amine), ~7-8 (Thiol) |

Emergency Quick Reference: Storage & Handling

CRITICAL WARNING: This compound is air-sensitive .[1] The thiol group (-SH) rapidly oxidizes to form a disulfide dimer (R-S-S-R) upon exposure to atmospheric oxygen, which renders the material inactive for nucleophilic substitution or cyclization reactions.[1]

Storage Protocol

-

Temperature: Store at -20°C (Long-term) or 4°C (Short-term < 1 week).

-

Atmosphere: Strictly under Argon or Nitrogen .[1]

-

Container: Amber glass vial with a septum or Parafilm seal. Store inside a secondary desiccator or glovebox if possible.

Handling Precautions

-

Oxidation Risk: Minimize open-air exposure.[1] Weigh quickly or use a glovebox/glovebag.

-

Odor Control: Like most mercaptans, this compound has a disagreeable sulfur odor.[1] Handle only in a functioning fume hood. Bleach (sodium hypochlorite) can be used to neutralize the smell on glassware.

Technical Deep Dive: Stability & Reactivity Mechanisms

To troubleshoot experimental failures, you must understand the two dominant behaviors of this molecule: Oxidative Dimerization and Thione-Thiol Tautomerism .[1]

A. The Oxidation Problem

In the presence of oxygen, the thiol group at position 4 undergoes radical or base-catalyzed oxidation to form a disulfide bridge.[1] This dimer is often insoluble and unreactive in the desired pathways (e.g., S-alkylation).[1]

B. Tautomerism

In solution, the compound exists in equilibrium between the thiol form (favored in basic conditions, nucleophilic S) and the thione form (favored in neutral/acidic conditions, nucleophilic N).

Figure 1: Stability pathway showing the equilibrium between tautomers and the irreversible oxidation to the disulfide dimer.[1]

Troubleshooting Guide (FAQ)

Q1: My sample has turned from bright yellow to a dark brown/black sludge. Is it usable?

-

Diagnosis: This indicates significant surface oxidation and potentially polymerization.[1]

-

Solution: Check solubility in 1M NaOH. The monomer (thiol) should dissolve relatively easily as the thiolate salt. If a significant amount of solid remains undissolved, it is likely the disulfide dimer.

-

Recovery: You can attempt to reduce the disulfide back to the monomer (see Protocol A below).

Q2: The reaction yield for my S-alkylation (e.g., with an α-haloketone) is very low.

-

Diagnosis: You likely have a mixture of Thiol and Thione tautomers, or the disulfide is present.[1]

-